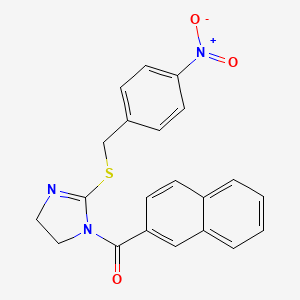

naphthalen-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound naphthalen-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. Although the specific compound is not directly discussed in the provided papers, insights can be drawn from related compounds to infer potential characteristics and behaviors.

Synthesis Analysis

The synthesis of related naphthalen-2-yl methanone derivatives has been reported to be highly efficient and environmentally friendly. For instance, (2-aminophenyl)(naphthalen-2-yl)methanones were synthesized via a photoinduced intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones under UV light irradiation. This method boasts high yields, broad substrate scope, and high atom efficiency without the need for transition-metal catalysts or additives .

Molecular Structure Analysis

The molecular structure of naphthalen-2-yl methanone derivatives can exhibit axial chirality and the potential for forming hydrogen bonds, as seen in the crystal structure of (2,7-dimethoxynaphthalen-1-yl)(3-fluorophenyl)methanone. This compound shows a significant dihedral angle between the naphthalene and benzene rings, leading to the formation of R- and S-stereogenic axes. The molecules can stack into columnar structures with alternating R- and S-columns, stabilized by hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

While the specific reactions of this compound are not detailed in the provided papers, the structural analogs suggest that such compounds can participate in hydrogen bonding and π-π stacking interactions. These interactions can significantly influence the reactivity and the formation of supramolecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalen-2-yl methanone derivatives can be influenced by their molecular structure. For example, the presence of methoxy and fluorophenyl groups can lead to specific hydrogen bonding patterns, which in turn affect the crystal packing and the overall stability of the compound. The dihedral angles between the rings and the presence of chiral centers can also impact the compound's optical properties . Additionally, the synthesis of related compounds like 3,3′-(1,4-naphthalenedimethylene)bis(1-ethylimidazolium) diiodide methanol solvate indicates that naphthalene derivatives can form discrete hydrogen bonds and π-π stacking interactions, contributing to a three-dimensional structure in the solid state .

Wissenschaftliche Forschungsanwendungen

Plastic Scintillators

Plastic scintillators, crucial in the detection of radiation, have been enhanced by incorporating various luminescent dyes, improving their scintillation efficiency, optical transparency, and stability. Notably, naphthalene derivatives, when used as luminescent activators or wavelength shifters, contribute significantly to these improvements, offering promising applications in radiation detection technologies (Salimgareeva & Kolesov, 2005).

Environmental Pollutants

Naphthalene compounds, including polychlorinated naphthalenes (PCNs), are recognized environmental pollutants, displaying toxicities similar to other well-documented contaminants. Their presence in aquatic species and the potential human exposure through diet have been studied, emphasizing the need for more comprehensive investigations on the environmental and health impacts of these compounds (Domingo, 2004).

Genotoxic Potential

The genotoxic potential of naphthalene derivatives, such as 1,4-Naphthoquinone, has been extensively studied, revealing a complex interaction with biological systems. While these compounds do not induce gene mutations, their capacity to induce clastogenic responses in vitro highlights the necessity to understand their interactions and potential implications in human health (Fowler et al., 2018).

Biodegradation in Environmental Remediation

Naphthalene degradation, particularly in strains like Pseudomonas putida ND6, has significant implications for environmental remediation. Understanding the degradation pathways and genetic aspects of naphthalene degradation can offer insights into developing more effective methods for pollution control and treatment (Song et al., 2018).

Medicinal Chemistry and Drug Development

Naphthalimide compounds, with their ability to interact with biological entities like DNA, enzymes, and receptors, show extensive potential in medicinal applications. Research in this area, including the development of anticancer agents, diagnostic agents, and pathologic probes, is an active field, with some naphthalimide derivatives already in clinical trials (Gong et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

Based on the structure-activity relationship studies of similar compounds, it can be inferred that the compound might interact with its targets (possibly ents) and cause changes in their function .

Biochemical Pathways

If the compound does indeed target ents, it could potentially affect the nucleotide synthesis pathway and the regulation of adenosine function .

Result of Action

If the compound does indeed inhibit ents, it could potentially disrupt nucleotide synthesis and the regulation of adenosine function .

Eigenschaften

IUPAC Name |

naphthalen-2-yl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c25-20(18-8-7-16-3-1-2-4-17(16)13-18)23-12-11-22-21(23)28-14-15-5-9-19(10-6-15)24(26)27/h1-10,13H,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEWHXVPYGJXON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507416.png)

![6-(5-Bromofuran-2-yl)-3-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2507419.png)

![N-benzyl-N-(cyanomethyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2507421.png)

![9-cyclohexyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2507422.png)

![N-[3-chloro-4-(2-methoxyethoxy)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2507424.png)

![[1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2507426.png)

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B2507427.png)

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2507429.png)

![2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2507433.png)

![2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride](/img/structure/B2507436.png)